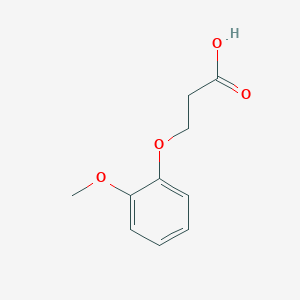

3-(2-Methoxyphenoxy)propanoic acid

Descripción

Contextualization within Phenoxypropanoic Acid Derivatives

Phenoxypropanoic acids are a class of organic compounds characterized by a phenoxy group attached to a propanoic acid backbone. The specific arrangement of substituents on the phenyl ring and the propanoic acid chain gives rise to a wide array of isomers, each with potentially unique chemical and biological properties. Aryl propionic acid derivatives, a larger group to which phenoxypropanoic acids belong, are recognized for their significant biological activities, including anti-inflammatory, analgesic, and antibacterial properties. For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen is chemically known as 2-(4-isobutylphenyl)propanoic acid orientjchem.org.

The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of the molecule's properties. In the case of 3-(2-Methoxyphenoxy)propanoic acid, the methoxy group is in the ortho- position relative to the ether linkage. This contrasts with its more extensively studied isomers, 2-(2-methoxyphenoxy)propanoic acid and the para-substituted 2-(4-methoxyphenoxy)propanoic acid, which have been investigated for a range of applications nih.gov.

Overview of Scholarly Significance and Research Trajectories

Despite the scientific interest in its parent class of compounds, this compound has a notably sparse research footprint. A comprehensive search of academic literature reveals a significant lack of dedicated studies on its synthesis, properties, and potential applications. Its CAS number is registered as 20370-80-3 aablocks.com.

While direct research on this specific compound is limited, the study of related compounds offers potential avenues for future investigation. For example, the synthesis of the related compound 3-(2-Formylphenoxy)propanoic acid has been documented, which was created as a precursor for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers, materials of interest in organic electronics and nonlinear optics nih.govresearchgate.net. This suggests a possible, though as yet unexplored, research trajectory for this compound in materials science.

Furthermore, various derivatives of aryl propionic acids have been synthesized and screened for a wide range of biological activities, including anticancer and antimicrobial effects orientjchem.org. The biological potential of 2-methoxyphenols, the core structure of which is present in the target compound, has also been a subject of study, particularly in the context of their antioxidant and cyclooxygenase (COX)-2 inhibitory activities nih.gov. These broader research trends hint at potential, albeit currently hypothetical, areas where this compound could be of scientific interest.

Due to the limited specific research, a detailed account of its scholarly significance and established research trajectories is not possible at this time. The scientific community has yet to focus its attention on this particular molecule to the same extent as its isomers and other related phenoxypropanoic acid derivatives.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 20370-80-3 aablocks.com |

| IUPAC Name | This compound |

| SMILES | COc1ccccc1OCCC(=O)O aablocks.com |

| XLogP3 | 1.1 aablocks.com |

| Hydrogen Bond Donor Count | 1 aablocks.com |

| Hydrogen Bond Acceptor Count | 4 aablocks.com |

| Rotatable Bond Count | 5 aablocks.com |

| Heavy Atom Count | 14 aablocks.com |

| Formal Charge | 0 aablocks.com |

| Complexity | 181 aablocks.com |

This data is based on information available from chemical supplier databases in the absence of peer-reviewed experimental studies.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-2-3-5-9(8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQJIMNDEHCONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354541 | |

| Record name | 3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20370-80-3 | |

| Record name | 3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Enantiomers and Chiral Derivatives

The synthesis of specific stereoisomers of 3-(2-Methoxyphenoxy)propanoic acid and its derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Advanced synthetic methods focus on controlling the three-dimensional arrangement of atoms, leading to either single enantiomers or specific diastereomers.

Diastereoselective and Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer from an achiral or racemic starting material. A key strategy involves the use of chiral catalysts or auxiliaries to guide the formation of the desired stereocenter. For instance, the Sharpless asymmetric epoxidation has been employed in the synthesis of chiral precursors to related phenoxy-containing structures. nih.gov This method allows for the creation of specific stereocenters which can then be elaborated into the final product. nih.gov

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, with the goal of selectively forming one diastereomer over others. This can be achieved through various methods, including condensation reactions between chiral building blocks. For example, protocols for the synthesis of substituted morpholine-2-carboxylic esters, which share structural motifs with derivatives of the target acid, rely on the condensation of a lactone with an imine to control the relative stereochemistry at the C2 and C3 positions. nih.gov The choice of reaction conditions (acidic or basic) can dictate the formation of either trans or cis diastereomers. nih.gov Similar strategies, such as the Petasis reaction followed by cyclization, have been used to create complex heterocyclic systems with high diastereoselectivity. nih.gov

Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. There are several established methods for achieving this separation. tcichemicals.com

Classical Resolution: This method involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with acid to regenerate the pure enantiomers of the original acid. google.com

Chiral Chromatography: A widely used modern technique is chiral high-performance liquid chromatography (HPLC). This method involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Glycopeptides and α1-acid glycoprotein (B1211001) have been used as chiral selectors for the separation of related aryloxyphenoxypropanoic acids. nih.govnih.gov This technique offers the advantage of direct separation without the need for derivatization. nih.govnih.gov

Kinetic Resolution: This technique uses a chiral catalyst or an enzyme that reacts at a different rate with each enantiomer in the racemic mixture. In a non-enzymatic example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids was achieved using a chiral acyl-transfer catalyst, which selectively esterified one enantiomer, allowing the other to be recovered in high enantiomeric excess. mdpi.com Biocatalytic kinetic resolution, as discussed in section 2.4, is also a powerful tool.

| Resolution Technique | Principle | Example Application for Related Compounds |

| Classical Resolution | Formation and separation of diastereomeric salts using a chiral resolving agent. | Separation of racemic 2-(6-methoxy-2-naphthyl)propionic acid using an optically active base. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of 2-(4-chloro-2-methylphenoxy)propanoic acid enantiomers on an Enantiopac column. nih.gov |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or enzyme. | Non-enzymatic resolution of 2-aryl-2-fluoropropanoic acids using a chiral acyl-transfer catalyst. mdpi.com |

Phase Transfer Catalysis in Derivative Synthesis

Phase transfer catalysis (PTC) is a powerful technique for synthesizing derivatives of this compound. It facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov This method offers numerous advantages, including the use of inexpensive bases, milder reaction conditions, and often improved yields and shorter reaction times. nih.gov

In the synthesis of closely related 2-(4-methoxyphenoxy)-propionic acid, p-hydroxyanisole is reacted with 2-chloropropionic acid. google.com The reaction is reversible, and the product is more soluble in organic solvents than in water. google.com By introducing an organic phase and a phase-transfer catalyst, the propionic acid product is continuously transferred from the aqueous phase to the organic phase, driving the reaction to completion. google.com The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the carboxylate anion, which is then soluble in the organic phase where it can react further, for instance, in esterification reactions. google.commdpi.com

Common Phase Transfer Catalysts and Solvents:

| Catalyst | Organic Solvent |

|---|---|

| Tetrabutylammonium bromide | Benzene (B151609) tandfonline.com |

| Tetrabutylammonium bisulfate | Dodecane mdpi.com |

| Tributylamine | Isopropanol google.com |

Alkylation and Esterification Strategies for Structural Modification

Alkylation and esterification are fundamental strategies for modifying the structure of this compound. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and receptor binding capacity.

Esterification: The carboxylic acid group is readily converted to an ester. A common method involves reacting the acid with an alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid like sulfuric acid. nih.govktu.edu This reaction is typically performed at reflux. Esterification can also be achieved using phase transfer catalysis, where the acid is converted to its salt in an aqueous phase and reacted with an alkyl halide in an organic phase, facilitated by a phase transfer catalyst. mdpi.com

Alkylation: Alkylation of the phenoxy moiety can be performed to introduce various alkyl groups. Studies on the related 2-(4-methoxyphenoxy) propionic acid (HPMP) have shown that derivatives can be prepared by reacting the corresponding phenol (B47542) with 2-chloropropionic acid and sodium hydroxide (B78521) in a biphasic system with a phase transfer catalyst. tandfonline.com Further alkylation on the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions, though this is less common for this specific scaffold. The primary focus is often on modifying the propanoic acid chain or the existing methoxy (B1213986) group.

Chemoenzymatic Synthetic Routes and Biocatalytic Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity of enzymes, particularly for creating chiral molecules. nih.gov Biocatalysis is increasingly seen as a green and sustainable alternative to traditional chemical synthesis. nih.govnih.gov

A primary application of biocatalysis for compounds like this compound is in kinetic resolution. Lipases are a class of enzymes commonly used for this purpose. In a typical setup for a related precursor, a racemic alcohol is subjected to transesterification using a lipase (B570770) in an organic solvent. nih.govnih.gov The enzyme selectively acylates one enantiomer, producing an ester, while leaving the other enantiomer unreacted. The resulting mixture of the esterified enantiomer and the unreacted alcohol enantiomer can then be easily separated. For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key step in synthesizing other active pharmaceutical ingredients. nih.govnih.gov The efficiency and stability of the enzyme can be enhanced by immobilization on solid supports and the addition of ionic liquids. nih.gov

| Enzyme | Reaction Type | Substrate Type (Example) | Result |

| Lipase (Pseudomonas fluorescens) | Kinetic Resolution (Transesterification) | Racemic 3-hydroxy-3-phenylpropanonitrile | Enantiomerically pure (S)-alcohol and (R)-acetate. nih.gov |

Design and Synthesis of Complex Conjugates and Prodrugs

Modifying this compound into prodrugs or complex conjugates is a key strategy for improving its therapeutic potential, for example, by enhancing bioavailability or targeting specific tissues. nih.gov

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For carboxylic acids, a common prodrug strategy is to mask the polar carboxylic acid group, often through esterification, to increase lipophilicity and improve cell membrane permeability. nih.govresearchgate.net For example, in the development of antiviral nucleoside phosphonates, which also contain carboxylic acid groups, lipophilic prodrugs were synthesized by converting the acid and phosphonate (B1237965) moieties into bis-amidate or phenyloxy amidate derivatives. nih.gov This approach significantly enhanced cellular uptake and antiviral activity. nih.gov

Complex Conjugates: The core structure can also be incorporated into larger molecules or conjugates. This can involve forming amide bonds by reacting the carboxylic acid group with an amine. For instance, propanoic acid derivatives have been used as precursors for hydrazides, which are then condensed with aldehydes to form N'-benzylidene hydrazides, creating a library of new derivatives. ktu.edu In another example, a related propanoic acid derivative was incorporated into a cyclic peptide, creating an enkephalin analogue to study opioid receptor interactions. nih.govresearchgate.net These synthetic routes demonstrate the versatility of the propanoic acid moiety as a scaffold for building more complex and functionally diverse molecules. nih.gov

High Resolution Structural Elucidation and Solid State Chemistry

X-ray Crystallography for Molecular and Supramolecular Architecture

While a specific single-crystal X-ray diffraction study for 3-(2-Methoxyphenoxy)propanoic acid is not publicly available in the searched literature, its molecular and supramolecular architecture can be inferred from the well-documented behavior of analogous aromatic carboxylic acids.

For simple carboxylic acids, the primary and most dominant intermolecular interaction governing the crystal packing is the hydrogen bond between carboxyl groups. It is overwhelmingly common for these compounds to form centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust and planar eight-membered ring motif. This specific interaction is described by the graph-set notation R²₂(8).

In the case of this compound, this dimerization is the anticipated core building block of its crystal structure. The packing would then be influenced by weaker interactions, such as C-H···O contacts and π-π stacking of the phenyl rings, which would direct the three-dimensional arrangement of these dimers. For comparison, the related compound 3-(2,5-dimethoxyphenyl)propionic acid also forms these characteristic hydrogen-bonded dimers which then stack along a crystallographic axis. wikipedia.org Similarly, 3-(2-Formylphenoxy)propanoic acid, an analogue, features prominent O-H···O and C-H···O interactions in its crystal lattice. umass.edu

Specific studies on the polymorphism or pseudopolymorphism of this compound have not been identified in the surveyed literature. However, polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure—is a common phenomenon in rigid and semi-rigid organic molecules capable of forming strong directional interactions.

For instance, the related compound 2-(3-Methoxyphenoxy)propionic acid is known to exhibit at least two polymorphic forms. rsc.org This indicates that subtle changes in crystallization conditions (e.g., solvent, temperature, saturation level) can lead to different packing arrangements and intermolecular interactions for this class of compounds. It is therefore plausible that this compound could also exhibit polymorphism, though experimental verification is required.

The concepts of quasiracemate formation and chiral recognition are fundamentally tied to the property of chirality. A quasiracemate is a co-crystal formed between two structurally similar but chemically distinct chiral molecules of opposite stereochemical configuration (a quasi-enantiomeric pair). wikipedia.orgrsc.org

Crucially, this compound is an achiral molecule. It does not possess a chiral center, as there is no carbon atom bonded to four different substituent groups. The ether linkage is at the third carbon of the propanoic acid chain, which is a methylene (B1212753) (-CH₂-) group. This is in contrast to its isomer, 2-(2-methoxyphenoxy)propanoic acid, which is chiral due to the presence of a stereocenter at the second carbon of the propanoic acid chain. researchgate.net

Since this compound is achiral, it cannot be resolved into enantiomers. Consequently, by definition, it cannot participate in quasiracemate formation or chiral recognition in the context of pairing with a quasi-enantiomer.

Conformational Analysis and Stereochemical Assignments

In the absence of a definitive crystal structure, the conformation of this compound can be predicted based on fundamental principles and data from similar structures. The molecule possesses several rotatable single bonds, leading to conformational flexibility. The key dihedral angles that define its shape are:

The C-C-C-C torsion angle of the propanoic acid side chain.

The C-O-C-C torsion angle between the phenyl ring and the side chain.

The C-C-O-C torsion angle defining the orientation of the methoxy (B1213986) group.

For related structures like 3-(2,5-dimethoxyphenyl)propionic acid, the propanoic acid side chain adopts a fully extended, or trans, configuration in the solid state, which minimizes steric hindrance. wikipedia.org The carboxylic acid group itself is expected to be planar, with the C=O and O-H bonds adopting a syn-planar orientation, a prerequisite for forming the typical hydrogen-bonded dimer.

The methoxy group is likely to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization, although some out-of-plane twisting may occur to alleviate steric strain with the adjacent propoxy side chain. As the molecule is achiral, stereochemical assignments are limited to these conformational descriptors (e.g., trans/gauche, syn/anti) rather than the R/S nomenclature used for chiral centers.

Advanced Spectroscopic Characterization in Research Contexts

Vibrational spectroscopy is a powerful tool for characterizing molecular structure, and the spectrum of this compound would be dominated by features from its carboxylic acid, phenyl, and ether functional groups.

While a fully assigned experimental spectrum for this compound was not located, the expected positions of its principal infrared absorption bands can be predicted based on extensive data for its constituent functional groups. mdpi.com In the solid state, the spectrum would reflect the hydrogen-bonded dimer structure.

Below is a table of expected characteristic vibrational bands for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300 - 2500 | Very Broad, Strong | O-H (Carboxylic Acid Dimer) | Stretching |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 2980 - 2850 | Medium to Weak | C-H (Aliphatic -CH₂- and -CH₃) | Stretching |

| ~1710 | Very Strong | C=O (Carboxylic Acid Dimer) | Stretching |

| 1600, 1500 | Medium to Strong | C=C (Aromatic Ring) | Stretching |

| ~1450 | Medium | C-H (Aliphatic) | Bending |

| ~1250 | Strong | C-O (Aromatic Ether & Carboxylic Acid) | Asymmetric Stretching |

| ~1030 | Medium | C-O (Alkyl Ether) | Symmetric Stretching |

| ~920 | Broad, Medium | O-H (Out-of-Plane Bend) | Bending |

| 750 | Strong | C-H (Ortho-disubstituted Ring) | Out-of-Plane Bending |

Table 1: Predicted FT-IR Band Assignments for this compound.

The most characteristic feature would be the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. mdpi.com The sharp, intense carbonyl (C=O) stretch around 1710 cm⁻¹ is also a definitive feature of the dimerized acid group. The presence of the aromatic ring would be confirmed by C=C stretching bands near 1600 and 1500 cm⁻¹ and a strong C-H out-of-plane bending band near 750 cm⁻¹, indicative of ortho-substitution. The strong absorption around 1250 cm⁻¹ would arise from the C-O stretching of both the aryl ether and the carboxylic acid.

Nuclear Magnetic Resonance (NMR) for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom.

While a dedicated study on the solution conformation of this compound is not presently available, data from its parent compound, guaifenesin, and related impurities can offer predictive insights. For instance, the chemical shifts and coupling constants in the ¹H NMR spectrum would reveal the connectivity of the atoms and the dihedral angles between adjacent protons, thus defining the preferred conformation of the propanoic acid side chain relative to the methoxyphenoxy group.

Dynamic NMR experiments could further elucidate the rotational freedom around the various single bonds within the molecule, such as the C-O ether linkage and the C-C bonds of the propanoic acid chain. This information is critical for understanding how the molecule behaves in a biological environment and how it might interact with target receptors.

Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for identifying and quantifying chemical compounds, as well as for elucidating their metabolic fate. In the context of this compound, mass spectrometry would be employed to confirm its molecular weight and to study its fragmentation patterns.

When subjected to ionization in a mass spectrometer, the molecule would undergo characteristic fragmentation, providing structural clues. For example, cleavage of the ether bond or the loss of the carboxylic acid group would result in specific fragment ions. Analyzing these fragments helps in the unequivocal identification of the compound, especially when present in complex mixtures.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These theoretical methods can predict a range of properties from the ground state electronic structure to the nature of chemical bonds.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing accurate predictions of molecular geometries, electronic properties, and vibrational frequencies. An analysis of 3-(2-Methoxyphenoxy)propanoic acid using DFT would yield optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT calculations can predict the infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. Currently, specific DFT studies detailing these properties for this compound are not prominently featured in published literature.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are vital for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxyl and methoxy (B1213986) groups as potential sites for electrophilic attack. Detailed HOMO-LUMO energy values and specific MEP maps for this compound are not currently available in accessible research.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Receptor Interaction Prediction and Binding Affinity

Molecular docking simulations could predict the preferred binding orientation of this compound within the active site of a receptor. These simulations calculate a binding affinity score, which estimates the strength of the interaction. A lower binding affinity value typically indicates a more stable and potent interaction. Without specific target proteins identified for this compound, predictive docking studies and their resulting binding affinities remain hypothetical.

Enzyme Inhibition Mechanism Elucidation via Docking

If this compound were to be investigated as a potential enzyme inhibitor, docking studies would be instrumental. By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. This information is critical for understanding the mechanism of inhibition and for designing more potent derivatives. To date, no specific enzyme inhibition studies involving docking of this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the time and cost of development. For a compound like this compound, QSAR can provide insights into the structural features that are crucial for its potential biological effects.

Three-dimensional QSAR (3D-QSAR) methods extend this concept by considering the three-dimensional properties of molecules. These methods are particularly useful for understanding how a ligand, such as this compound, might interact with a biological target, like the Peroxisome Proliferator-Activated Receptors (PPARs). By analyzing the steric and electrostatic fields surrounding a set of aligned molecules, 3D-QSAR can generate predictive models that guide the design of more potent and selective analogs.

Predictive Modeling for Biological Activities (e.g., PPARα/γ agonism)

Predictive modeling for biological activities, such as PPARα/γ agonism, is a key application of QSAR. The goal is to develop a robust statistical model that can accurately forecast the biological activity of a compound based on its structural descriptors. For a series of compounds related to this compound, this process would involve synthesizing or computationally generating a set of analogs and experimentally determining their PPARα and PPARγ agonistic activities.

The development of a predictive QSAR model typically involves the following steps:

Data Set Selection : A series of structurally related compounds with a range of biological activities is chosen. For instance, a study on oxadiazole-substituted α-isopropoxy phenylpropanoic acids, which are structurally similar to this compound, would be a relevant starting point. nih.gov

Molecular Descriptors Calculation : Various numerical values, known as molecular descriptors, are calculated for each compound. These can range from simple 2D properties like molecular weight and logP to more complex 3D properties.

Model Building : Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to establish a correlation between the descriptors and the biological activity. nih.govcore.ac.uk

Model Validation : The predictive power of the model is rigorously tested. A common method is cross-validation, where a portion of the data is left out of the model-building process and then used to test the model's predictions. The statistical metric for this is the cross-validated correlation coefficient (q²). The model is also validated using an external test set of compounds that were not used in building the model, with the predictive ability measured by pred_r². nih.gov

For dual PPARα/γ agonists, separate QSAR models can be developed for each receptor subtype. nih.gov This allows for the identification of structural features that contribute to activity at each receptor, which is crucial for designing compounds with a desired balance of α and γ agonism. A study on a series of oxadiazole-substituted α-isopropoxy phenylpropanoic acids developed a statistically significant 2D-QSAR model for PPARα activity with a q² of 0.7957 and a pred_r² of 0.8136, indicating good predictive ability. nih.gov The descriptors in this model included counts of specific atoms, suggesting that the presence of certain chemical groups is critical for activity. nih.gov

| PPAR Subtype | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) | Reference |

|---|---|---|---|---|---|

| PPARα | GA-PLS (2D-QSAR) | 0.7957 | 0.8725 | 0.8136 | nih.gov |

| PPARα | k-NN MFA (3D-QSAR) | 0.7188 | Not Reported | 0.7508 | nih.gov |

| PPARγ | CoMFA | 0.557 | 0.996 | Not Reported | nih.gov |

| PPARγ | CoMSIA | 0.686 | 0.979 | Validated with test set | nih.gov |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR technique that provides a detailed understanding of the structure-activity relationship. nih.gov Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), which only calculates steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that influence biological activity.

In a CoMSIA study, the molecules in a dataset are aligned based on a common substructure. Then, for each molecule, the similarity indices for the different fields are calculated at various grid points surrounding the molecule. These indices are then used in a PLS analysis to generate a predictive model. The results of a CoMSIA study are often visualized as 3D contour maps. These maps highlight regions in space where a particular property is favorable or unfavorable for activity. For example:

Steric Contour Maps : Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Contour Maps : Blue contours often mark areas where positive charges are favorable, and red contours indicate where negative charges are preferred.

Hydrophobic Contour Maps : Yellow or white contours can show regions where hydrophobic groups increase activity, whereas grey or purple contours may indicate areas where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Maps : Cyan and purple contours might indicate favorable locations for hydrogen bond donors, while magenta and red could show preferred sites for hydrogen bond acceptors.

For a compound like this compound, a CoMSIA study would be instrumental in optimizing its structure for PPARα/γ agonism. By analyzing the contour maps, researchers could strategically add or modify functional groups to enhance its interaction with the receptor's binding pocket. For instance, if a green contour appears near the methoxy group, it would suggest that larger substituents at that position might increase potency. Conversely, a red contour near the carboxylic acid group would reinforce the importance of this negatively charged moiety for receptor binding.

Studies on related phenylpropanoic acid derivatives have successfully used CoMSIA to build predictive models and understand the structural requirements for PPAR agonism. nih.govresearchgate.net These models often show good statistical significance, with high q² and r² values, confirming their predictive power. nih.gov

| Field Type | Contribution (%) | Interpretation |

|---|---|---|

| Steric | 18% | The size and shape of the molecule are moderately important for activity. |

| Electrostatic | 35% | The distribution of charge is a major determinant of biological activity. |

| Hydrophobic | 25% | Hydrophobic interactions play a significant role in receptor binding. |

| H-Bond Donor | 12% | The ability to donate hydrogen bonds is of some importance. |

| H-Bond Acceptor | 10% | The ability to accept hydrogen bonds has a minor contribution to activity. |

Note: The contribution percentages are illustrative and based on typical findings in CoMSIA studies of PPAR agonists.

Biological Activity and Mechanistic Investigations

Antimicrobial Properties

While extensive research specifically on the antimicrobial properties of 3-(2-Methoxyphenoxy)propanoic acid is limited, studies on related propanoic acid derivatives and methoxyphenolic compounds provide insights into its potential activity.

The antibacterial potential of compounds structurally related to this compound has been a subject of investigation. For instance, 3-hydroxypropionic acid has demonstrated antibacterial effects that are more pronounced at a lower pH. nih.gov Studies have shown that Gram-negative bacteria are generally more susceptible to this compound than Gram-positive bacteria. nih.gov

Furthermore, derivatives such as those based on 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against a range of multidrug-resistant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com For example, a hydrazone derivative of this scaffold exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com

| Related Compound/Derivative | Target Bacteria | Activity (MIC) |

| Hydrazone of N-(4-hydroxyphenyl)-β-alanine hydrazide | Methicillin-resistant S. aureus (MRSA) TCH-1516 | 32 µg/mL |

| Hydrazone of N-(4-hydroxyphenyl)-β-alanine hydrazide | E. coli AR-001 | 64 µg/mL |

| Hydrazone of N-(4-hydroxyphenyl)-β-alanine hydrazide | K. pneumoniae AR-0003 | 64 µg/mL |

This table presents data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which are structurally related to the subject compound. mdpi.com

The antifungal action of the basic propionic acid structure is understood to involve the induction of apoptosis. nih.gov This process is characterized by the accumulation of reactive oxygen species (ROS), activation of metacaspases, and mitochondrial dysfunction, ultimately leading to fungal cell death. nih.gov

Derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid have also been explored for their efficacy against drug-resistant fungal pathogens from the Candida species. mdpi.com The antifungal activity is highly dependent on the specific chemical structure of the derivative. mdpi.com However, some derivatives, such as N-(4-hydroxyphenyl)-β-alanine hydrazide, showed no significant antifungal activity against these resistant strains. mdpi.com

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and pain-reducing potential of methoxyphenolic compounds and propionic acid derivatives has been documented in several studies. Methoxyphenolic compounds, in general, are recognized for their anti-inflammatory properties. psu.edunih.gov They have been shown to inhibit the production of multiple inflammatory mediators in human airway cells, including various cytokines and chemokines like IL-6 and IL-8. psu.edunih.gov

Studies on specific propionic acid derivatives, although not this compound itself, have demonstrated significant analgesic and anti-inflammatory effects. For example, 3-benzoyl-propionic acid was found to reduce cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in an in-vivo air pouch model of inflammation. researchgate.netperiodikos.com.br It also showed analgesic properties by reducing acetic acid-induced writhing in animal models. researchgate.netperiodikos.com.br Similarly, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid demonstrated notable local analgesic and anti-inflammatory activity in mice and rats. nih.gov

| Compound | Assay | Result |

| 3-benzoyl-propionic acid | Acetic acid-induced writhing (analgesic) | Reduced number of writhes researchgate.netperiodikos.com.br |

| 3-benzoyl-propionic acid | Carrageenan air pouch (anti-inflammatory) | Marked reduction in cell migration and NO levels researchgate.netperiodikos.com.br |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing (analgesic) | 49.5% inhibition at 300 mg/kg nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Carrageenan-induced paw edema (anti-inflammatory) | 43.3% reduction at 75 mg/kg nih.gov |

This table shows the effects of related propionic acid derivatives.

Antioxidant Activity and Redox Modulation

The antioxidant potential of a molecule is its ability to neutralize harmful free radicals, thereby preventing cellular damage from oxidative stress. Derivatives of 2-methoxyphenol are recognized for their antioxidant properties, which are often evaluated using assays like DPPH (2,2-diphenyl-1-picryl-hydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity). researchgate.net

A closely related structural isomer, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), which is a metabolite of polyphenols, has been noted for its antioxidant effects. nih.govnih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antioxidant activity. mdpi.com The mechanism is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge reactive oxygen species (ROS). mdpi.com One promising derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), showed potent antioxidant properties in the DPPH radical scavenging assay. mdpi.com

Cytotoxic and Anticancer Evaluations

No data is available in the scientific literature regarding the cytotoxic or anticancer properties of this compound.

Other Pharmacological Activities (e.g., Anticonvulsant, Hypolipidemic)

There are no published studies that have investigated the anticonvulsant or hypolipidemic effects of this compound.

Structure Activity Relationship Sar and Rational Ligand Design

Impact of Substituent Position and Nature on Biological Activity

The precise placement and chemical nature of substituents on the phenoxypropanoic acid scaffold are critical determinants of biological activity. Even subtle changes can lead to significant shifts in potency and selectivity. For instance, the position of the methoxy (B1213986) group on the phenyl ring plays a crucial role. While direct SAR studies on 3-(2-Methoxyphenoxy)propanoic acid are not extensively documented in publicly available literature, we can infer the importance of substituent placement by examining related compounds.

For example, the positional isomer, 2-(4-methoxyphenoxy)propanoic acid, also known as lactisole, is known to be a modulator of the sweet taste receptor. scbt.com This highlights that a shift of the methoxy group from the ortho (2-position) to the para (4-position) and the propanoic acid side chain from the 3-position to the 2-position of the phenoxy group results in a distinct biological activity.

Furthermore, studies on other related propanoic acid derivatives demonstrate the profound impact of substituent modifications. For instance, in a series of 3-(2-[[(4-chlorophenyl)sulfonyl]amino]ethyl)benzenepropanoic acid derivatives, the addition of an arylmethyl group at the 5-position of the benzene (B151609) ring resulted in exceptionally potent thromboxane (B8750289) receptor antagonists. nih.gov This underscores the principle that the introduction of specific substituents can dramatically enhance biological effects.

To illustrate the impact of substituent variations on biological activity, consider the following hypothetical data table based on common observations in medicinal chemistry:

| Substituent at R1 (Phenyl Ring) | Substituent at R2 (Propanoic Acid Chain) | Relative Biological Activity |

| 2-OCH₃ | H | Baseline |

| 4-OCH₃ | H | Altered Target/Activity |

| 2-Cl | H | Potentially Increased Potency |

| 2-OCH₃ | α-CH₃ | Potential for Stereospecific Activity |

| 2-OCH₃, 5-Aryl | H | Potentially Enhanced Potency |

This table is illustrative and based on general medicinal chemistry principles.

Role of Chirality in Receptor Binding and Efficacy

This compound possesses a chiral center at the second carbon of the propanoic acid chain. This stereogenicity means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(2-Methoxyphenoxy)propanoic acid and (S)-3-(2-Methoxyphenoxy)propanoic acid. In biological systems, which are themselves chiral, these enantiomers can exhibit significantly different pharmacological and toxicological profiles.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with the chiral binding sites of biological receptors and enzymes. One enantiomer may fit perfectly into a receptor's binding pocket, eliciting a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may even produce an opposing effect or interact with a different target altogether.

While specific studies on the separated enantiomers of this compound are not readily found in the literature, the principle of stereospecificity is well-established. For example, in the case of the non-steroidal anti-inflammatory drug ibuprofen, the (S)-enantiomer is responsible for the majority of the desired anti-inflammatory activity, while the (R)-enantiomer is significantly less active.

The synthesis and biological evaluation of individual enantiomers of this compound would be a critical step in understanding its full therapeutic potential and would be essential for developing a drug with an optimized efficacy and safety profile.

| Enantiomer | Hypothetical Receptor Binding Affinity | Hypothetical Efficacy |

| (R)-3-(2-Methoxyphenoxy)propanoic acid | High | Potent Agonist/Antagonist |

| (S)-3-(2-Methoxyphenoxy)propanoic acid | Low | Weak or Inactive |

| Racemic Mixture | Moderate | Mixed or Reduced Efficacy |

This table represents a hypothetical scenario to illustrate the concept of chirality in drug action.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (the carboxylic acid proton), a hydrogen bond acceptor (the carboxylic acid carbonyl and the methoxy oxygen), and an aromatic ring.

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its drug-like properties. These strategies involve iterative chemical modifications to improve potency, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME).

Common lead optimization techniques include:

Analogue Synthesis: Creating a series of related compounds with systematic variations in substituents to probe the SAR.

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. For example, the carboxylic acid could be replaced with a tetrazole group.

Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while retaining the key pharmacophoric elements. This can lead to novel intellectual property and improved properties. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design ligands that bind with high affinity and selectivity.

A lead optimization campaign starting from this compound would likely involve synthesizing and testing a library of analogues with modifications at the phenyl ring and the propanoic acid side chain to build a comprehensive SAR and identify a clinical candidate.

Design Principles for Selective Biological Modulators

Achieving selectivity for a specific biological target over others is a major goal in drug discovery to minimize off-target effects and improve the safety profile of a drug. The design of selective modulators based on the this compound scaffold would rely on exploiting the subtle differences in the binding sites of related receptors or enzymes.

Key design principles for enhancing selectivity include:

Exploiting Unique Interactions: Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, salt bridges, or hydrophobic interactions) with unique amino acid residues present in the target's binding site but not in the binding sites of off-targets.

Conformational Constraint: Modifying the molecule to lock it into a specific conformation that is preferred for binding to the desired target. This can be achieved by introducing rings or bulky groups that restrict bond rotation.

Fine-tuning Lipophilicity and Electronic Properties: Adjusting the distribution of lipophilic and polar groups to optimize interactions with the specific microenvironment of the target's binding pocket.

By applying these principles in an iterative cycle of design, synthesis, and biological testing, it is possible to develop highly selective modulators derived from the this compound template for a wide range of therapeutic applications.

Metabolism and Biotransformation Studies

Mammalian Metabolism and Metabolite Identification

While direct studies on the mammalian metabolism of 3-(2-Methoxyphenoxy)propanoic acid are not extensively documented, the metabolic pathways can be inferred from related methoxyphenyl and phenylpropanoic acid compounds. The process likely involves enzymatic modifications in the host and transformations by the gut microbiota.

In mammals, xenobiotic compounds like this compound are typically subject to Phase I and Phase II metabolic reactions to increase their water solubility and facilitate excretion.

Hydroxylation: A common Phase I reaction is hydroxylation. For instance, studies on the related compound 2-methoxyphenylmetyrapone (B1250240) (2-MPMP) in rats revealed the formation of a hydroxylated metabolite, 2-hydroxyphenylmetyrapone (2-OHPMP). nih.gov This suggests that the methoxy (B1213986) group or the phenyl ring of this compound could undergo similar oxidative transformations.

Phase II Conjugation: Following Phase I modifications, or directly, the compound would likely undergo Phase II conjugation reactions. These include glucuronidation and sulfation, which are common detoxification pathways for compounds containing hydroxyl and carboxylic acid groups. The gut microbiome can also significantly influence host Phase II metabolism; a broad, drug-like phase II metabolic response of the host to metabolites generated by the microbiome has been observed. univr.it

The human gut microbiota is a critical player in the metabolism of many xenobiotics and dietary compounds. nih.govresearchgate.net It is well-established that the gut microbiome possesses a vast array of enzymes capable of transforming complex molecules that are otherwise indigestible by the host. mdpi.com

Metabolism of Polyphenols: Many dietary polyphenols are metabolized by gut bacteria into simpler phenolic acids. For example, quercetin (B1663063) is metabolized by intestinal microbiota into metabolites like 3-(3-hydroxyphenyl)propionic acid (3HPPA). nih.gov Similarly, proanthocyanidins (B150500) from chocolate are degraded by colonic microflora to produce metabolites including 3-(3-hydroxyphenyl)propanoic acid. hmdb.ca

Key Bacterial Genera: Bacterial genera such as Clostridium, Eubacterium, and Escherichia are known to be involved in the degradation of various phenolic compounds. hmdb.canih.gov These bacteria can cleave ether bonds and perform other transformations. It is plausible that these or similar bacteria in the human gut could metabolize this compound, potentially cleaving the ether linkage or modifying the side chain. The resulting metabolites could then be absorbed by the host. univr.it For instance, propionic acid itself is an end-product of microbial digestion of carbohydrates in the gut by bacteria including Clostridium, Bacteroides, and Propionibacterium. hmdb.ca

Bioconversion and Biodegradation by Microorganisms

Microorganisms in environments like soil and wood are adept at degrading complex aromatic polymers like lignin (B12514952). The arylglycerol-β-aryl ether linkage is the most abundant in lignin, and its cleavage is a key step in lignin biodegradation. microbenotes.comnih.gov Studies on lignin model compounds, which share structural similarities with this compound, provide significant insight into its potential microbial degradation.

The biodegradation of lignin is an oxidative process carried out by extracellular enzymes produced by fungi and bacteria. mdpi.com

Bacterial Degradation: Bacteria from the classes Actinomycetes, α-Proteobacteria, and γ-Proteobacteria are known lignin degraders. nih.gov Strains like Pseudomonas acidovorans can grow on arylglycerol-β-aryl ether model compounds, cleaving the β-aryl ether linkage. nih.govresearchgate.net The degradation pathway in P. acidovorans involves the oxidation of the alcohol group, followed by ether cleavage to yield metabolites such as 2-methoxyphenol (guaiacol). nih.gov Sphingobium sp. strain SYK-6 is another well-studied bacterium that degrades these model compounds through a series of oxidation and ether cleavage steps involving specific dehydrogenases and glutathione (B108866) S-transferases. nih.gov

Fungal Degradation: White-rot fungi are highly efficient lignin degraders, secreting a cocktail of powerful oxidative enzymes. mdpi.com These enzymes include lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases, which can oxidize both phenolic and non-phenolic parts of the lignin structure. microbenotes.commdpi.com

| Microorganism Type | Example Genera/Species | Key Enzymes | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas, Sphingomonas, Rhodococcus, Bacillus, Streptomyces | β-etherases, Peroxidases (DyP-type), Laccases | mdpi.comnih.govresearchgate.net |

| Fungi (White-rot) | Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), Laccase | mdpi.comnih.govnih.gov |

Isotope labeling is a powerful technique for tracing metabolic pathways and understanding the mechanisms of biodegradation. By incorporating stable isotopes like ¹³C into a substrate, researchers can follow the label as it is incorporated into various downstream metabolites.

A study on the degradation of a synthetic lignin polymer (dehydrogenation polymer, DHP) by Rhodococcus jostii RHA1 utilized this approach. nih.gov

¹³C-Labeling: A DHP lignin was synthesized with a ¹³C label at the β-carbon of the side chain. nih.gov

Metabolite Tracking: When this labeled lignin was fed to R. jostii RHA1, the ¹³C label was detected in several metabolites, including oxalic acid and various phenolic acids. nih.gov

Mechanistic Insights: The formation of labeled oxalic acid provided experimental evidence for a radical-based mechanism for the cleavage of the Cα–Cβ bond in β-aryl ether units. This method confirms that the observed metabolites are indeed derived from the breakdown of the initial polymer and helps to piece together the complex degradation pathways. nih.gov

Pharmacokinetics and Pharmacodynamics (General Principles for Related Compounds)

While specific pharmacokinetic data for this compound is not available, studies on structurally similar compounds provide a basis for understanding its likely absorption, distribution, metabolism, and excretion (ADME) profile.

A study on 2-methoxyphenylmetyrapone (2-MPMP), a compound also featuring a methoxyphenyl group, in rats provides a relevant example. nih.gov Following intravenous administration, the blood concentrations of 2-MPMP were measured over time, and key pharmacokinetic parameters were determined using a model-independent approach.

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Initial Half-life (t½α) | Time for the initial rapid decline in blood concentration. | 3.6 min | nih.gov |

| Terminal Half-life (t½β) | Time for the terminal slow decline in blood concentration. | 23.1 min | nih.gov |

| Area Under the Curve (AUC₀-∞) | Total drug exposure over time. | 159.3 µg·min/mL | nih.gov |

| Total Blood Clearance (Cl) | Volume of blood cleared of the drug per unit time. | 158.3 mL/min | nih.gov |

| Volume of Distribution (Vd) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 5.2 L | nih.gov |

The data shows that 2-MPMP is rapidly distributed and cleared from the blood. nih.gov Two metabolites, 2-hydroxyphenylmetyrapone (2-OHPMP) and 2-methoxyphenylmetyrapone N-oxide (2-MPMP-NO), were also detected in the blood, indicating that metabolism begins quickly. nih.gov Based on these findings for a related compound, it can be hypothesized that this compound would also be subject to relatively rapid distribution and metabolic clearance in a mammalian system.

Environmental Degradation and Ecological Considerations

Biodegradation Pathways in Environmental Matrices

While direct studies on the biodegradation of 3-(2-Methoxyphenoxy)propanoic acid are limited, the degradation pathways can be inferred from studies on structurally similar compounds, such as guaiacoxyacetic acid and various phenoxyalkanoic acid herbicides. These compounds share the core ether linkage between a substituted benzene (B151609) ring and an aliphatic carboxylic acid, which is a key target for microbial enzymatic attack.

The primary mechanism for the breakdown of such compounds in both soil and aquatic environments is microbial degradation. This process is influenced by several factors including soil type, pH, temperature, and the composition of the microbial community.

A crucial initial step in the degradation of phenoxyalkanoic acids is the cleavage of the ether bond. This reaction is often catalyzed by dioxygenase enzymes, such as the 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase encoded by the tfdA gene, which has been shown to be involved in the degradation of various phenoxyacetic acids. nih.gov The cleavage of the ether linkage in this compound would likely yield two primary metabolites: guaiacol (B22219) (2-methoxyphenol) and 3-hydroxypropanoic acid.

Subsequent degradation of these intermediates would then proceed through established metabolic pathways. Guaiacol can be further demethylated to catechol, which is then susceptible to ring cleavage by dioxygenases. The resulting aliphatic acids are then channeled into central metabolic pathways, such as the Krebs cycle.

Anaerobic degradation is also a plausible pathway, particularly in environments such as sediments and the digestive tracts of ruminants. Studies on the anaerobic degradation of guaiacoxyacetic acid by mixed rumen bacteria have demonstrated the complete cleavage of the β-arylether bond within 36 hours, producing phenoxyacetic acid, guaiacol, and phenol (B47542) as intermediates. asm.orgnih.govcapes.gov.br This suggests that under anaerobic conditions, this compound could be similarly broken down.

The degradation rates of phenoxyalkanoic acids in soil vary depending on their specific chemical structure and environmental conditions. A review of various phenoxyalkanoic acid herbicides indicated that the rate of bacterial degradation generally follows the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P. nih.gov Based on its structure, the degradation rate of this compound is expected to be comparable to or faster than that of more complex, halogenated phenoxypropanoic acids.

Table 1: Anaerobic Degradation of Guaiacoxyacetic Acid by Mixed Rumen Bacteria

Data sourced from studies on the anaerobic degradation of guaiacoxyacetic acid by mixed rumen bacteria. asm.orgnih.govcapes.gov.br

Role in Natural Biogeochemical Cycles (e.g., Lignin (B12514952) Bioconversion)

Lignin, a complex aromatic polymer, is a major component of plant biomass and one of the most abundant organic polymers on Earth. Its degradation is a critical step in the global carbon cycle. The structure of this compound is analogous to the guaiacylglycerol-β-guaiacyl ether units that form the most common linkage in lignin. Therefore, understanding the degradation of this compound provides insights into the natural processes of lignin bioconversion.

Microorganisms, particularly white-rot fungi, are the primary agents of lignin degradation in nature. These fungi secrete a suite of extracellular enzymes, including lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases, which are capable of oxidatively cleaving the strong ether and carbon-carbon bonds within the lignin polymer. nih.govresearchgate.net The degradation of lignin by these enzymes releases a variety of low-molecular-weight aromatic compounds, including those structurally similar to this compound.

The cleavage of the β-O-4 ether linkage in lignin model compounds by these enzymes has been extensively studied. For example, the degradation of veratrylglycerol-β-guaiacyl ether by the white-rot fungus Phanerochaete chrysosporium results in the formation of various aromatic products. Similarly, microbial consortia isolated from environments with high lignin content, such as decaying wood, have shown significant lignin degradation capabilities. One such consortium demonstrated up to 54% degradation of lignin within 48 hours. researchgate.net

Table 2: Lignin-Degrading Enzyme Activity from Selected Fungi

Data compiled from studies on lignin-degrading enzymes from various fungal species. nih.govresearchgate.net

Potential for Bioremediation Applications

The ability of microorganisms to degrade this compound and related compounds suggests a potential for their use in bioremediation of contaminated environments. Industrial effluents, particularly from the pulp and paper industry, can contain significant amounts of lignin-derived aromatic compounds. The release of these effluents into water bodies can lead to pollution and have ecotoxicological effects.

Bioremediation strategies can be employed to treat such contaminated sites. These strategies often involve the use of microorganisms or their enzymes to break down pollutants into less harmful substances. Fungi, especially white-rot fungi, are considered promising candidates for the bioremediation of lignin-rich effluents due to their powerful ligninolytic enzyme systems. mdpi.com

Microbial consortia, composed of multiple interacting microbial species, often exhibit enhanced degradation capabilities compared to single strains. nih.gov Consortia containing bacteria such as Rhodococcus and Pseudomonas have shown the ability to degrade guaiacol and other lignin-derived compounds. researchgate.net These consortia can be applied in bioreactors or directly to contaminated soil or water to facilitate the breakdown of pollutants.

Furthermore, the process of bioaugmentation, which involves the introduction of specific pollutant-degrading microorganisms to a contaminated site, could be a viable approach. For instance, soils contaminated with phenoxyalkanoic acid herbicides have been successfully treated by introducing bacteria that possess the necessary degradative genes. nih.gov A similar approach could be envisioned for environments contaminated with this compound and related compounds.

Table 3: Degradation Efficiency of a Microbial Consortium on a Model Pollutant

Data from a study on a microbial consortium with high degradation efficiency for a model organic pollutant, demonstrating the potential of such consortia for bioremediation. mdpi.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. In the context of 3-(2-Methoxyphenoxy)propanoic acid, chromatographic methods are vital for determining its purity and analyzing it within complex matrices.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common techniques used. HPLC is particularly well-suited for non-volatile and thermally sensitive compounds like carboxylic acids. It allows for the separation of the target compound from starting materials, by-products, and degradation products. Purity assessment is often a key specification provided by chemical suppliers, with techniques like GC and aqueous acid-base titration being used to confirm that the material meets a certain standard, such as ≥98.0%. thermofisher.com

The choice of detector in chromatography is crucial for sensitivity and selectivity. A UV detector is commonly used with HPLC for aromatic compounds like this compound due to the presence of the benzene (B151609) ring. For GC analysis, the compound would typically be derivatized, for example by esterification, to increase its volatility. The resulting methyl ester can then be analyzed, often using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification.

Table 1: Chromatographic Methods for Analysis of this compound

| Technique | Principle | Primary Application for this compound | Common Detector |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification in mixtures, stability testing. | UV-Vis, Mass Spectrometry (MS) |

| Gas Chromatography (GC) | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Requires derivatization for non-volatile acids. | Purity verification (as noted in supplier specifications), analysis of volatile impurities. thermofisher.com | Flame Ionization (FID), Mass Spectrometry (MS) |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid screening, reaction monitoring, preliminary purity checks. | UV light, Staining Reagents |

Application of Electronic Tongue Technology for Taste Profiling

Electronic tongue (e-tongue) technology offers a novel approach to taste assessment, using an array of chemical sensors with cross-sensitivity to analyze complex liquids. nih.gov These instruments mimic the human gustatory system to provide an objective and reproducible taste profile, which is valuable in the food and pharmaceutical industries for applications like quality control and evaluating taste-masking strategies. nih.govmdpi.com An e-tongue system typically consists of a sensor array and a data processing unit that uses chemometric analysis to interpret the sensor responses. researchgate.net The sensors can be based on various electrochemical principles, including potentiometry, voltammetry, or impedance spectroscopy. mdpi.commdpi.com

While direct taste profiling research on this compound is not widely published, the technology's application can be inferred from studies on analogous compounds. For instance, its isomer, 2-(4-methoxyphenoxy)propanoic acid (PMP), is a known sweet taste modulator. sigmaaldrich.comscbt.comnih.gov An electronic tongue could be employed to characterize the taste profile of this compound in detail. Such an analysis could quantify its basic taste attributes (e.g., sourness, bitterness) and potentially identify more complex flavor characteristics like astringency or richness. pnfs.or.kr This would be particularly useful for understanding its sensory properties and how they might compare to related taste-active molecules.

Table 2: Hypothetical Taste Profile of this compound using Electronic Tongue

| Taste Attribute | Sensor Type | Hypothetical Response Intensity (Scale 0-10) | Interpretation |

|---|---|---|---|

| Sourness | Potentiometric (H+ sensitive) | 7.2 | Significant acidic taste, typical of a carboxylic acid. |

| Bitterness | Lipid/Polymer Membrane Sensor | 3.5 | Mildly bitter, potentially contributing to a complex aftertaste. |

| Astringency | Lipid/Polymer Membrane Sensor | 2.1 | Slight astringent sensation. |

| Umami | Potentiometric Sensor | 0.5 | Negligible umami taste. |

| Sweetness | Potentiometric Sensor | 0.2 | Not sweet, unlike some of its isomers. |

Isotope Ratio Mass Spectrometry for Mechanistic Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of stable isotopes in a sample. fmach.it By analyzing ratios such as ¹³C/¹²C, ²H/¹H, and ¹⁸O/¹⁶O, IRMS can provide valuable insights into the origin, synthetic pathway, and environmental fate of organic compounds. fmach.itresearchgate.net This method is distinct from conventional mass spectrometry, which measures the mass-to-charge ratio of molecules and their fragments to determine molecular weight and structure. docbrown.info

In the context of this compound, IRMS could be applied to conduct mechanistic studies of its synthesis. For example, if the compound is synthesized from different starting materials or via different chemical routes, the resulting products may exhibit distinct isotopic "fingerprints." By analyzing the ¹³C/¹²C ratio of the final product and comparing it to the starting materials, researchers can trace the incorporation of carbon atoms and elucidate key steps in the reaction mechanism.

Furthermore, IRMS can be used as a tool for authentication. It can differentiate between batches produced by different manufacturers or even distinguish between a product of synthetic origin versus one derived from a natural precursor, should one exist. fmach.it This capability is crucial for quality control, patent infringement cases, and understanding metabolic pathways in biological systems.

Table 3: Hypothetical Isotope Ratio Data for Mechanistic Study of this compound Synthesis

| Sample | Synthetic Pathway | δ¹³C (‰ vs VPDB)* | δ¹⁸O (‰ vs VSMOW)** | Interpretation |

|---|---|---|---|---|

| Starting Material A (Guaiacol) | - | -28.5 | +12.0 | Baseline isotopic signature of the phenolic precursor. |

| Starting Material B (Propanoate source) | - | -32.1 | +8.5 | Baseline isotopic signature of the side-chain precursor. |

| Product via Pathway 1 | Williamson ether synthesis | -29.8 | +10.3 | Isotopic signature reflects the combination of precursors via Pathway 1. |

| Product via Pathway 2 | Alternative synthesis | -31.2 | +9.7 | Distinctly different isotopic signature, allowing differentiation from Pathway 1. |

*δ¹³C values are expressed in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

**δ¹⁸O values are expressed in parts per thousand (per mil, ‰) relative to Vienna Standard Mean Ocean Water (VSMOW).

Future Research Directions and Emerging Applications

Development of Novel Therapeutic Agents

The 2-methoxyphenoxy motif, a core component of 3-(2-Methoxyphenoxy)propanoic acid, is a significant pharmacophore in medicinal chemistry. Its primary claim to prominence is its role as a crucial building block in the synthesis of Ranolazine, a well-established anti-anginal medication. justia.comnih.gov Ranolazine is prescribed for the treatment of chronic angina and functions through a mechanism distinct from other common therapies for the condition. nih.govgoogle.com

The synthesis of Ranolazine often involves key intermediates that are structurally related to this compound. One pivotal intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is synthesized from 2-methoxyphenol and epichlorohydrin. justia.comnewdrugapprovals.org This epoxide is then reacted with piperazine (B1678402) and subsequently with other reagents to construct the final Ranolazine molecule. justia.comgoogle.com The processes highlight the importance of the methoxyphenoxy component in creating the final therapeutic agent. google.comgoogle.com The success of Ranolazine encourages further investigation into derivatives of this compound for the development of new drugs targeting cardiovascular diseases and potentially other conditions.

Table 1: Key Intermediates in Ranolazine Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 2-Methoxyphenol (Guaiacol) | Starting material for the methoxyphenoxy portion. google.comgoogle.com |

| 1-(2-Methoxyphenoxy)-2,3-epoxypropane | Key intermediate formed from 2-methoxyphenol. justia.comnewdrugapprovals.org |

| 1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-piperazine | Intermediate formed by the reaction of the epoxide with piperazine. justia.com |

| N-(2,6-dimethylphenyl)-1-piperazineacetamide | Another key building block that couples with the methoxyphenoxy-containing fragment. google.com |

Exploration in Agrochemicals and Specialty Chemicals

The broader class of phenoxypropionic acids has a history of use in the agricultural sector. For instance, compounds like Cloprop ((±)-2-(3-Chlorophenoxy)propionic acid) have been utilized as plant growth regulators and fruit thinners. nih.gov These compounds often function by mimicking the action of natural plant hormones called auxins. nih.gov This established biological activity suggests that derivatives of this compound could be explored for novel herbicidal or plant growth-regulating properties. Chemical manufacturers produce related compounds like 2-(4-methoxyphenoxy)propionic acid for clients in the agrochemical and material sciences industries, indicating a commercial interest in this class of molecules. thegoodscentscompany.com

In the realm of specialty chemicals, the utility of these compounds as synthetic intermediates is a significant area of application. As seen in the synthesis of Ranolazine, the core structure is a valuable building block for complex molecules. newdrugapprovals.orggoogle.com Furthermore, some related compounds are considered high-impact aroma chemicals, pointing to potential applications in the flavor and fragrance industry. thegoodscentscompany.com

Nutritional and Dietary Supplement Potential

An intriguing area of research for analogues of this compound is in the field of nutritional science, specifically as taste modulators. The closely related compound, 2-(4-methoxyphenoxy)propanoic acid, and its sodium salt, known as Lactisole, are recognized for their ability to inhibit the perception of sweetness. scbt.comscbt.com Lactisole acts as a sweet taste receptor antagonist in humans. scbt.comsigmaaldrich.com

This property has led to its use in the food industry to modify sweetness profiles in products like confectionery, dairy, and baked goods. thegoodscentscompany.com The ability to selectively block sweet taste has potential applications in developing dietary supplements or functional foods aimed at managing sugar intake and studying taste perception. Research has utilized (±)-2-(p-Methoxyphenoxy)propionic acid to study its effects on the secretion of glucagon-like peptide 1 (GLP-1), a hormone involved in appetite regulation and glucose metabolism. sigmaaldrich.com This suggests a potential, though currently exploratory, role in nutritional strategies targeting metabolic health.

Table 2: Related Compounds and Their Nutritional/Dietary Applications

| Compound Name | CAS Number | Application |

|---|---|---|

| 2-(4-Methoxyphenoxy)propanoic acid | 13794-15-5 | Sweetness inhibitor; used to study GLP-1 secretion. scbt.comsigmaaldrich.com |

Advanced Materials Science Applications

The rigid aromatic structure combined with a flexible propanoic acid side chain makes the 3-(phenoxy)propanoic acid scaffold a candidate for the development of advanced materials. Research into the structurally similar compound, 3-(2-Formylphenoxy)propanoic acid, has demonstrated its utility as a building block for poly(p-phenylene vinylene) (PPV)-based semiconductors. researchgate.net

This research highlights the potential for creating materials with applications in electronics, specifically as nonlinear optical (NLO) materials and as components for bistable organic memory devices. researchgate.net The carboxylic acid group provides a functional handle for incorporation into larger polymer chains or for anchoring to surfaces, while the phenoxy ring system contributes to the electronic properties of the final material. researchgate.net These findings suggest that this compound could serve as a valuable precursor in the synthesis of novel polymers and functional organic materials for the electronics and photonics industries.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(2-Methoxyphenoxy)propanoic acid, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound contains a methoxy-substituted phenoxy group attached to a propanoic acid backbone. The electron-donating methoxy group at the ortho position on the phenyl ring affects electronic distribution, influencing reactivity in nucleophilic substitution or oxidation reactions. For structural confirmation, use NMR spectroscopy (¹H/¹³C) to verify substituent positions and IR spectroscopy to identify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Answer : Use LC-MS/MS with a reverse-phase C18 column and electrospray ionization (ESI) in negative ion mode for high sensitivity. For metabolite identification, combine with GC-MS after derivatization (e.g., silylation) to enhance volatility. Validate methods using internal standards like deuterated analogs .

Q. How can researchers optimize synthetic yields of this compound?

- Answer : Employ a two-step synthesis:

Etherification : React 2-methoxyphenol with methyl acrylate under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the phenoxy ester.

Hydrolysis : Use alkaline conditions (NaOH/EtOH) to convert the ester to the carboxylic acid.